Pepa

Descripción general

Descripción

El anhídrido ftálico 4-feniletinil, comúnmente conocido como PEPA, es un compuesto orgánico con la fórmula molecular C16H8O3. Es un polvo cristalino de color blanco a amarillo claro que es soluble en disolventes orgánicos como etanol, dimetilformamida y diclorometano, pero insoluble en agua . Este compuesto se utiliza ampliamente en la síntesis química, particularmente en la preparación de materiales poliméricos de poliimida debido a su alta estabilidad a la temperatura y sus excelentes propiedades de aislamiento eléctrico .

Métodos De Preparación

La síntesis del anhídrido ftálico 4-feniletinil típicamente involucra los siguientes pasos :

Preparación del dianhidrido ftálico: El anhídrido ftálico se hace reaccionar con ceniza de zinc en presencia de cloruro cuproso para obtener dianhidrido ftálico.

Reacción con fenilacetileno: El dianhidrido ftálico luego se hace reaccionar con fenilacetileno para generar anhídrido ftálico 4-feniletinil.

Para la producción industrial, el proceso implica calentar los reactivos a temperaturas específicas y mantener las condiciones de reacción durante varias horas para asegurar la conversión completa .

Análisis De Reacciones Químicas

El anhídrido ftálico 4-feniletinil experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar diferentes productos de oxidación.

Reducción: También puede sufrir reacciones de reducción, aunque estas son menos comunes.

Sustitución: El grupo feniletinil puede sustituirse con otros grupos funcionales en condiciones apropiadas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio y agentes reductores como hidruro de litio y aluminio. Los principales productos formados dependen de las condiciones de reacción específicas y de los reactivos utilizados .

Aplicaciones Científicas De Investigación

Key Applications

-

Neuroscience Research

- Mechanism of Action : PEPA selectively enhances the activity of AMPA receptors, which play a vital role in synaptic transmission and plasticity. Studies have demonstrated that this compound can potentiate glutamate responses by up to 50-fold at optimal concentrations (200 μM) .

- Facilitation of Extinction Learning : Research indicates that this compound enhances extinction learning processes in the medial prefrontal cortex (mPFC), suggesting its potential use in studying anxiety and fear-related behaviors .

-

Metabolomics

- Positional Enrichment by Proton Analysis (this compound) : A novel NMR-based approach that utilizes this compound for stable isotope tracer studies has been developed. This technique improves the sensitivity and speed of detecting carbon labels in isotopically enriched metabolites, facilitating metabolic profiling in cancer research .

-

Vaccine Development

- Role in Tuberculosis Research : The gene This compound, associated with Mycobacterium tuberculosis, has been studied for its variability among clinical strains. Understanding this genetic diversity is crucial for developing effective vaccines like Mtb72F, which includes components derived from This compound .

Table 1: Summary of this compound's Effects on AMPA Receptors

| Parameter | Value |

|---|---|

| Potentiation Factor | Up to 50-fold |

| Optimal Concentration | 200 μM |

| EC50 | Approximately 50 μM |

| Target Receptors | GluRA–GluRD |

Table 2: Applications of this compound in Different Research Fields

| Research Field | Application Description |

|---|---|

| Neuroscience | Enhances synaptic responses; facilitates extinction learning |

| Metabolomics | NMR-based stable isotope tracing; improves metabolite detection |

| Vaccine Development | Investigates genetic variability in This compound for tuberculosis vaccines |

Case Studies

- Electrophysiological Studies : In a study examining the effects of this compound on extinction learning, researchers found that administration of this compound significantly enhanced synaptic responses in the mPFC, indicating its potential therapeutic application for anxiety disorders .

- Metabolomics Validation : A validation study using human cancer cells demonstrated that the this compound method outperformed traditional NMR techniques in identifying and quantifying isotopically enriched metabolites, thereby advancing the field of metabolic research .

- Genomic Diversity Analysis : A comprehensive study on M. tuberculosis strains revealed significant SNP variations in the This compound gene, highlighting the implications for vaccine efficacy and immune response variability across different populations .

Mecanismo De Acción

El mecanismo de acción del anhídrido ftálico 4-feniletinil implica su capacidad de actuar como retardante de llama y supresor de humo. El compuesto produce ácido y actúa como fuente de gas, lo que lleva a la formación de un carbón voluminoso que actúa como escudo térmico . En la fase de vapor, altera las reacciones exotérmicas responsables de la combustión al consumir radicales libres altamente reactivos. En la fase condensada, redirige las reacciones químicas para producir ácido fosfórico, mejorando la formación de carbón espumoso .

Comparación Con Compuestos Similares

El anhídrido ftálico 4-feniletinil se puede comparar con otros compuestos similares como:

Ciclotiazida: Otro modulador de receptores AMPA con un mecanismo de acción diferente en comparación con el anhídrido ftálico 4-feniletinil.

La singularidad del anhídrido ftálico 4-feniletinil radica en su alta estabilidad a la temperatura, sus excelentes propiedades de aislamiento eléctrico y su capacidad para actuar como retardante de llama y supresor de humo .

Actividad Biológica

This article delves into the biological activity of two distinct compounds referred to as PepA and this compound, highlighting their roles in various biological processes, mechanisms of action, and relevant research findings.

This compound: Biological Role and Mechanism

This compound (Aminopeptidase A) from Escherichia coli is a multifunctional protein involved in several crucial cellular processes. It acts primarily as an aminopeptidase, preferentially hydrolyzing peptides with leucine or methionine at the N-terminus. Beyond its enzymatic function, this compound also plays a significant role in DNA transactions, specifically in transcriptional control and site-specific recombination.

Key Functions of this compound

- Transcriptional Regulation : this compound is essential for the repression of the carAB operon, which encodes carbamoyl phosphate synthase. It achieves this by binding to the promoter region and facilitating DNA conformational changes that inhibit transcription .

- DNA Recombination : this compound is involved in synapsing two cer sites, forming large nucleoprotein complexes necessary for intramolecular recombination. This process is critical for genetic stability and plasmid maintenance .

Research Findings on this compound

Recent studies have utilized atomic force microscopy to elucidate the structural dynamics of this compound-DNA interactions. These investigations revealed that this compound can significantly alter the DNA topology, which is vital for its regulatory functions .

Table 1: Summary of this compound Functions

| Function | Description |

|---|---|

| Aminopeptidase Activity | Hydrolyzes peptides with specific N-terminal residues |

| Transcriptional Repression | Binds to carAB promoter, inhibiting transcription through DNA distortion |

| Site-Specific Recombination | Facilitates synapsing of cer sites for genetic recombination |

This compound: Biological Activity and Mechanisms

This compound (4-[2-(phenyl-sulfonylamino)ethylthio]-2,6-difluorophenoxyacetamide) is a selective agonist for AMPA receptors, primarily influencing synaptic plasticity and learning processes. It has shown potential in enhancing extinction learning in animal models.

This compound enhances synaptic responses by modulating AMPA receptor kinetics, particularly affecting desensitization and deactivation rates. This modulation results in improved synaptic transmission and memory extinction processes .

Case Studies on this compound's Effects

- Extinction Learning in Mice : A study demonstrated that intraperitoneal administration of this compound significantly reduced freezing responses during extinction training in mice subjected to contextual fear conditioning. The effects were dose-dependent and highlighted this compound's role in facilitating memory extinction through AMPA receptor activation .

- Neurophysiological Impact : Research indicates that this compound's action on AMPA receptors is crucial for enhancing synaptic responses in the medial prefrontal cortex (mPFC), an area associated with higher cognitive functions .

Table 2: Research Findings on this compound

| Study Focus | Findings |

|---|---|

| Extinction Learning | Reduced freezing response during extinction training in mice |

| AMPA Receptor Modulation | Enhanced synaptic response via receptor kinetics modulation |

Propiedades

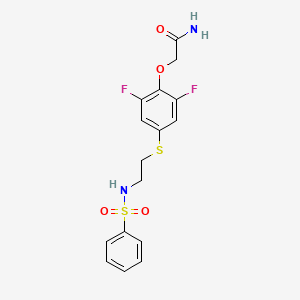

IUPAC Name |

2-[4-[2-(benzenesulfonamido)ethylsulfanyl]-2,6-difluorophenoxy]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F2N2O4S2/c17-13-8-11(9-14(18)16(13)24-10-15(19)21)25-7-6-20-26(22,23)12-4-2-1-3-5-12/h1-5,8-9,20H,6-7,10H2,(H2,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTACSIONMHMRPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCSC2=CC(=C(C(=C2)F)OCC(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F2N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424960 | |

| Record name | 2-(2,6-Difluoro-4-((2-((phenylsulfonyl)amino)ethyl)thio)phenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141286-78-4 | |

| Record name | 4-[2-(Phenylsulfonylamino)ethylthio]-2,6-difluorophenoxyacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141286-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pepa | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141286784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,6-Difluoro-4-((2-((phenylsulfonyl)amino)ethyl)thio)phenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S4PR7A8JS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.